

Unraveling the Core Mechanism of BMS-192364: A Technical Guide

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Compound of Interest

Compound Name: BMS-192364

Cat. No.: B1667176

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Abstract

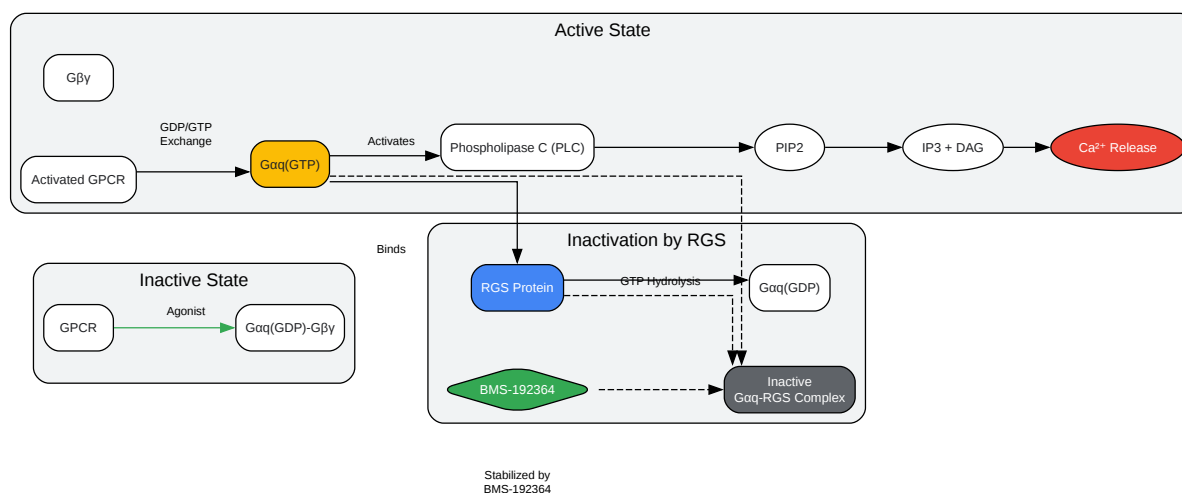
BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. Its primary mechanism of action involves the modulation of G protein-coupled receptor (GPCR) signaling pathways, specifically by targeting the interaction between G α subunits and RGS proteins. This targeted action leads to the attenuation of signaling cascades mediated by Gq-type G proteins, resulting in the inhibition of intracellular calcium mobilization and the relaxation of smooth muscle tissue, such as the urinary bladder. This document provides a comprehensive overview of the mechanism of action of **BMS-192364**, including its effects on cellular signaling and physiological responses, based on available preclinical information.

Core Mechanism of Action: Targeting the G α -RGS Interface

BMS-192364 functions as a positive modulator of RGS protein activity. RGS proteins are critical negative regulators of GPCR signaling, acting as GTPase-activating proteins (GAPs) for G α subunits. They accelerate the intrinsic GTP hydrolysis rate of G α subunits, thereby shortening the duration of their active, GTP-bound state.

BMS-192364 is reported to bind to the complex formed between the $G\alpha$ subunit and the RGS protein. This binding stabilizes the interaction, effectively creating an inactive $G\alpha$ -RGS complex.[1] By promoting the formation and stabilization of this complex, **BMS-192364** enhances the GAP activity of RGS proteins towards Gq-type $G\alpha$ subunits. This leads to a more rapid termination of the downstream signaling cascade initiated by the activation of Gq-coupled GPCRs.

The following diagram illustrates the core mechanism of action of **BMS-192364**.



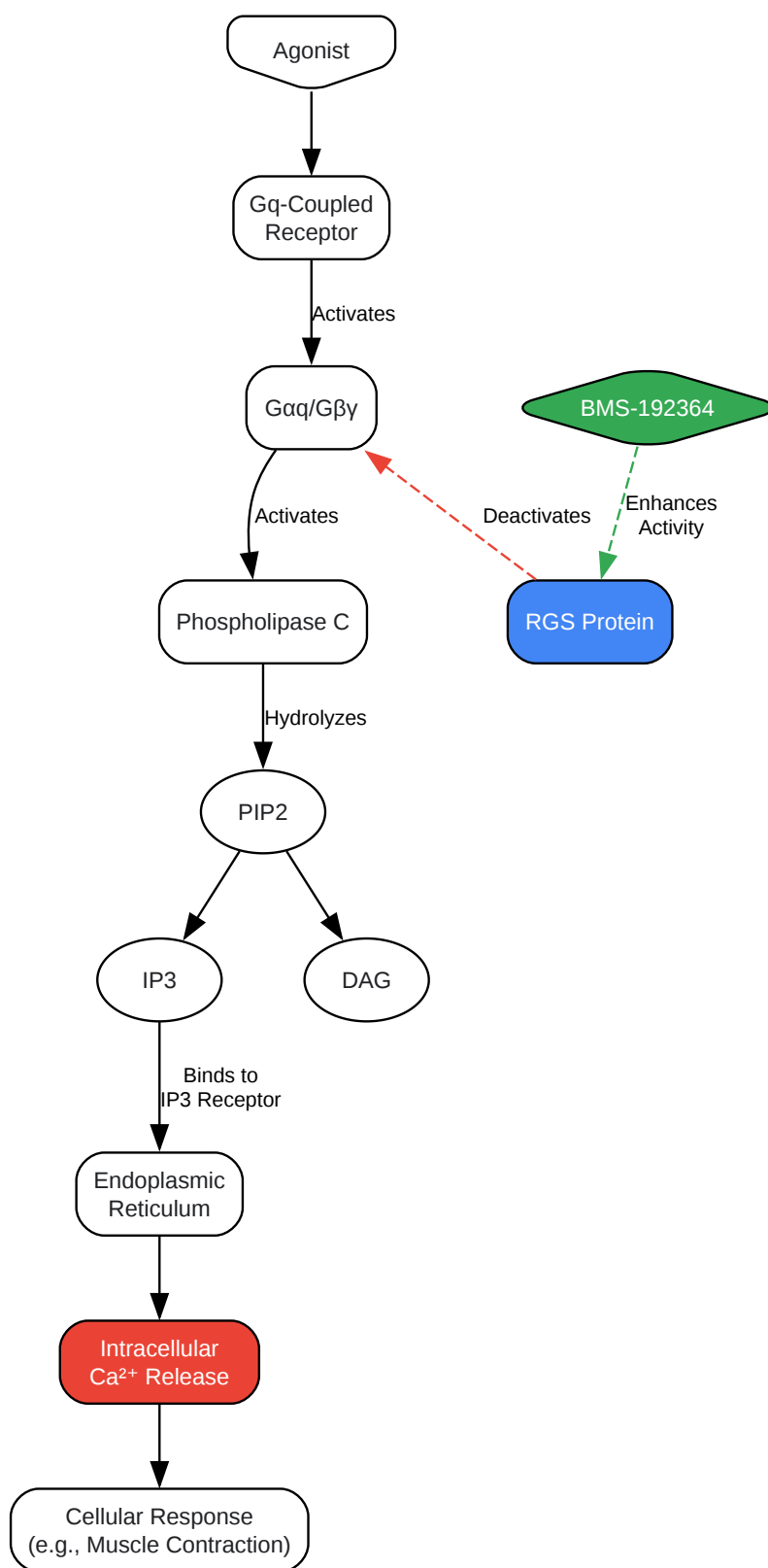
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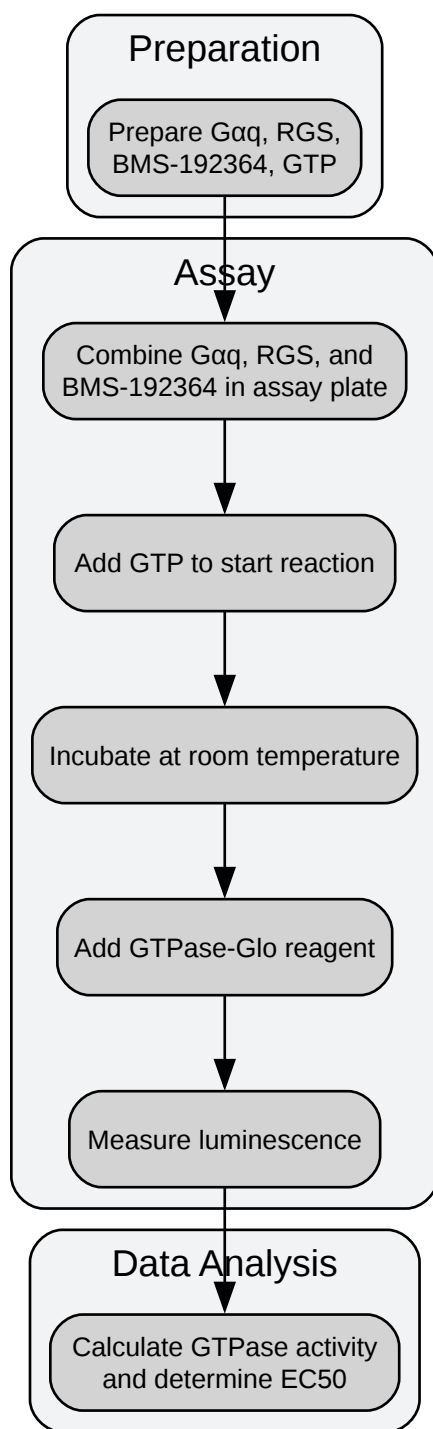
Caption: Mechanism of **BMS-192364** action on Gq signaling.

Downstream Cellular Effects

The primary downstream consequence of **BMS-192364**'s action on Gq signaling is the inhibition of intracellular calcium mobilization.^[1] Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. By accelerating the deactivation of Gαq, **BMS-192364** effectively dampens this entire cascade, leading to a reduction in intracellular calcium levels.

The following diagram illustrates the signaling pathway affected by **BMS-192364**.





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References

- 1. medchemexpress.com [medchemexpress.com]
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